Hydrogen Bond Donor Elimination via N1-Methylation
The target compound bears an N1-methyl group, reducing its hydrogen bond donor (HBD) count to 0, versus 1 HBD for the unmethylated parent 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (7-azaindole-3-carbonitrile, PDB ligand 42A) [1]. This methylation increases computed XLogP3 from approximately 0.3 (parent) to 1.0 (target), while topological polar surface area decreases from 54.6 Ų to 41.6 Ų [2]. The absence of the N1–H donor eliminates one hinge-binding hydrogen bond, altering kinase selectivity profiles and membrane permeability [3].
| Evidence Dimension | Hydrogen bond donor count / XLogP3 / TPSA |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.0; TPSA = 41.6 Ų |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (unmethylated parent): HBD = 1; XLogP3 ≈ 0.3; TPSA = 54.6 Ų (PubChem computed) |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.7; ΔTPSA = -13.0 Ų |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) |
Why This Matters
The eliminated HBD and increased lipophilicity confer superior passive membrane permeability, making the N1-methylated scaffold preferable for intracellular kinase targets where cell penetration is rate-limiting.
- [1] RCSB PDB. Ligand 42A: 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Formula C₈H₅N₃, MW 143.145. HBD = 1. View Source
- [2] PubChem. 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CID 82652017): XLogP3 = 1, HBD = 0, TPSA = 41.6 Ų. 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CID 329762365): XLogP3 = 0.3, TPSA = 54.6 Ų. View Source
- [3] Mérour JY et al. The azaindole framework in the design of kinase inhibitors. Molecules. 2014;19(12):19935-19979. doi:10.3390/molecules191219935. View Source
